1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one
Overview
Description
1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidin-2-one core substituted with a 2,5-dimethoxyphenyl group and a 3-methylpiperidin-1-yl carbonyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of 1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidin-2-one core and subsequent functionalization with the desired substituents. Common synthetic routes may involve:
Formation of the pyrrolidin-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2,5-dimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the 3-methylpiperidin-1-yl carbonyl group: This can be accomplished through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.
Industrial production methods would likely optimize these steps for scalability, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes or as a lead compound in drug discovery.
Medicine: It could have potential therapeutic applications, depending on its biological activity.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to receptors: The compound may interact with specific receptors, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one include other substituted pyrrolidin-2-ones and phenylpiperidines. These compounds may share some chemical properties but differ in their specific substituents, leading to variations in their reactivity and biological activity. The unique combination of substituents in this compound distinguishes it from other similar molecules.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-13-5-4-8-20(11-13)19(23)14-9-18(22)21(12-14)16-10-15(24-2)6-7-17(16)25-3/h6-7,10,13-14H,4-5,8-9,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSBEECQGJOWGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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